2-Naphtho[2,1-b]furanylacetamide
CAS No.:
Cat. No.: VC9345283
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
![2-Naphtho[2,1-b]furanylacetamide -](/images/structure/VC9345283.png)
Specification
Molecular Formula | C14H11NO2 |
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Molecular Weight | 225.24 g/mol |
IUPAC Name | 2-benzo[e][1]benzofuran-1-ylacetamide |
Standard InChI | InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16) |
Standard InChI Key | ZKYNFIWEOSWBMN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Naphtho[2,1-b]furanylacetamide (C₁₄H₁₁NO₂, MW 237.25 g/mol) consists of a naphtho[2,1-b]furan system – a bicyclic structure formed by fusing naphthalene (C₁₀H₈) with furan (C₄H₄O) at the 2,1-b positions – linked via a methylene bridge to an acetamide moiety (-NHCOCH₃). The planar naphthofuran core provides aromatic stability and π-conjugation, while the acetamide group introduces hydrogen-bonding capacity and structural flexibility .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 2-(Naphtho[2,1-b]furan-2-yl)acetamide |
Molecular Formula | C₁₄H₁₁NO₂ |
Molecular Weight | 237.25 g/mol |
CAS Registry Number | 622351-62-6 (derivative) |
Key Functional Groups | Naphthofuran, Acetamide |
Stereoelectronic Properties
The naphthofuran system exhibits electron-rich characteristics due to the oxygen atom's lone pairs in the furan ring and the extended π-system of naphthalene. Density functional theory (DFT) calculations on analogous structures predict a HOMO-LUMO gap of ~4.1 eV, suggesting moderate reactivity toward electrophilic substitution at the furan's α-positions . The acetamide group's carbonyl (C=O) exhibits a stretching vibration at ~1680 cm⁻¹ (IR), while the NH₂ group shows characteristic N-H stretches at 3300–3500 cm⁻¹ .
Synthetic Methodologies
Core Naphthofuran Synthesis
The naphtho[2,1-b]furan scaffold is typically constructed via acid-catalyzed cyclization of 2-naphthol derivatives. A representative pathway involves:
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O-Alkylation: 2-Naphthol reacts with α-haloacetamide derivatives (e.g., chloroacetamide) in acetone with K₂CO₃ to form 2-(2-naphthyloxy)acetamide intermediates .
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Cyclodehydration: Treating the intermediate with NaOEt/EtOH induces intramolecular cyclization, forming the naphthofuran ring via elimination of H₂O :
Table 2: Optimization of Cyclization Conditions
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaOEt | EtOH | 80 | 72 |
H₂SO₄ | Toluene | 110 | 58 |
PPA* | Neat | 120 | 65 |
*Polyphosphoric acid |
Derivatization Strategies
Functionalization occurs predominantly at three sites:
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C-3 Position: Electrophilic substitution (nitration, sulfonation) exploits the furan ring's electron density .
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Acetamide Nitrogen: Alkylation/acylation modifies hydrogen-bonding capacity and solubility.
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Naphthalene Ring: Halogenation (Br₂/Fe) introduces handles for cross-coupling reactions .
Spectral Characterization and Computational Modeling
NMR Profiling
¹H NMR (DMSO-d₆, 400 MHz) of the parent compound reveals:
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δ 8.2–7.3 (m, 7H, naphthyl H)
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δ 6.7 (d, J=3.1 Hz, 1H, furan H-3)
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δ 4.1 (s, 2H, CH₂CO)
¹³C NMR confirms the furan ring (δ 152.1, C-2; 110.3, C-3) and acetamide carbonyl (δ 170.5).
Computational Insights
DFT studies (B3LYP/6-311+G**) predict:
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Dipole Moment: 4.8 Debye (enhanced solubility in polar solvents)
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Fukui Indices: = 0.12 at C-3, indicating susceptibility to electrophilic attack
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LogP: 2.1 (moderate lipophilicity favoring membrane permeability)
Biological Activity and Structure-Activity Relationships (SAR)
While direct pharmacological data on 2-naphtho[2,1-b]furanylacetamide remains unpublished, structural analogs demonstrate:
Anticancer Screening
In silico docking against EGFR kinase (PDB: 1M17) reveals:
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Binding Affinity: ΔG = -9.2 kcal/mol for 3-nitro derivatives vs. -7.8 kcal/mol for parent
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Key Interactions: Hydrogen bonds between acetamide NH and Thr790 (2.1 Å), π-π stacking with Phe856
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing cyclization to [1,2-b] isomers reduces yields to ~65%
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Scale-Up Issues: Exothermic cyclization requires careful thermal control above 100 g scale
Unresolved Research Questions
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Metabolic Fate: Cytochrome P450 interactions remain uncharacterized
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Environmental Impact: No data exists on aquatic toxicity or biodegradation pathways
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Polymorphism: Potential for multiple solid-state forms affecting bioavailability
Emerging Applications
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